molecular formula C12H12IN B13678844 6-Iodo-4-isopropylquinoline

6-Iodo-4-isopropylquinoline

Cat. No.: B13678844
M. Wt: 297.13 g/mol
InChI Key: WIJIAORTMXXLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-4-isopropylquinoline is a sophisticated organic compound that belongs to the quinoline family, a class of molecules renowned for their significant presence in medicinal chemistry and materials science. This particular derivative is engineered for researchers investigating novel bioactive agents and functional materials. Quinoline derivatives are considered a privileged scaffold in drug discovery. They are frequently explored for their wide range of biological activities, which often depend on the specific substitutions on the quinoline core . The presence of an iodine atom at the 6-position makes this compound a versatile intermediate for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The isopropyl group at the 4-position can influence the compound's electronic properties and lipophilicity, which are critical parameters for biological activity and material properties. Key Research Applications: The primary research value of this compound lies in its potential as a precursor for the development of new antimicrobial agents. Iodo-substituted quinolines have demonstrated promising activity against microbial pathogens such as Staphylococcus epidermidis , Klebsiella pneumoniae , and Candida parapsilosis . Research indicates that such compounds can also impact microbial adhesion, the initial stage of biofilm development . Beyond antimicrobial applications, the quinoline core is a common structure in other therapeutic areas, including anticancer research and antimalarial studies . Furthermore, quinoline-based compounds are of great interest in the development of advanced functional materials, including fluorescent probes and opto-electronic devices . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12IN

Molecular Weight

297.13 g/mol

IUPAC Name

6-iodo-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12IN/c1-8(2)10-5-6-14-12-4-3-9(13)7-11(10)12/h3-8H,1-2H3

InChI Key

WIJIAORTMXXLPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NC=C1)I

Origin of Product

United States

Strategic Synthetic Methodologies for 6 Iodo 4 Isopropylquinoline

Historical and Contemporary Approaches to Quinoline (B57606) Core Construction

The formation of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile entry points to this bicyclic system. The synthesis of a 4-isopropyl-substituted quinoline core necessitates careful selection of starting materials and reaction conditions to ensure the regioselective installation of the isopropyl group.

Adaptations of Classical Cyclization Reactions for Isopropylquinoline Synthesis

Classical methods for quinoline synthesis, such as the Skraup-Doebner-Von Miller, Friedländer, and Pfitzinger reactions, can be adapted to produce the 4-isopropylquinoline backbone.

The Skraup-Doebner-Von Miller reaction and its variations involve the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com To synthesize a 4-isopropylquinoline, one could theoretically employ an aniline and an α,β-unsaturated ketone bearing an isopropyl group at the appropriate position. The reaction is typically catalyzed by strong acids like sulfuric acid and often requires an oxidizing agent. wikipedia.org A plausible, though not explicitly detailed in the provided search results, synthetic route would involve the reaction of an aniline with a vinyl ketone bearing a gem-dimethyl group.

The Friedländer synthesis offers a more direct route by condensing a 2-aminobenzaldehyde or 2-aminobenzoketone with a ketone containing an α-methylene group. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To achieve a 4-isopropyl substitution, a 2-aminobenzaldehyde could be reacted with 3-methyl-2-butanone under acidic or basic catalysis. The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The regioselectivity of the condensation is crucial for obtaining the desired 4-isopropyl isomer.

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The initial ring-opening of isatin to an isatoic acid derivative is followed by condensation with the carbonyl compound and subsequent cyclization. wikipedia.org To obtain a precursor for 4-isopropylquinoline, isatin could be reacted with 3-methyl-2-butanone. The resulting 4-isopropylquinoline-2-carboxylic acid could then be decarboxylated to yield 4-isopropylquinoline.

Classical Reaction General Reactants Adapted Reactants for 4-Isopropylquinoline Key Features
Skraup-Doebner-Von MillerAniline + α,β-Unsaturated CarbonylAniline + Isopropyl-containing α,β-unsaturated ketoneAcid-catalyzed, requires oxidizing agent. wikipedia.org
Friedländer Synthesis2-Aminobenzaldehyde/ketone + Ketone2-Aminobenzaldehyde + 3-Methyl-2-butanoneAcid or base-catalyzed condensation-cyclization. wikipedia.org
Pfitzinger ReactionIsatin + Carbonyl CompoundIsatin + 3-Methyl-2-butanoneBase-catalyzed, yields a quinoline-4-carboxylic acid intermediate. wikipedia.org

Regioselective Introduction of the Isopropyl Moiety

While classical cyclization reactions can build the isopropyl group into the quinoline core, an alternative strategy involves its introduction onto a pre-formed quinoline ring. This approach relies on modern cross-coupling and C-H activation methodologies. However, specific examples for the C-4 isopropylation of quinoline were not prominently available in the conducted searches. In principle, radical-based methods like the Minisci reaction could be explored for the introduction of alkyl groups onto the electron-deficient quinoline nucleus. The regioselectivity of such reactions can be influenced by the directing effects of substituents on the quinoline ring and the nature of the radical source.

Targeted Iodination Strategies for the Quinoline Nucleus

With the 4-isopropylquinoline core in hand, the next critical step is the regioselective introduction of an iodine atom at the C-6 position. Several strategies can be employed for this transformation.

Direct Iodination Methods at the C-6 Position

Direct electrophilic iodination of the quinoline ring can be challenging due to the deactivating effect of the nitrogen atom, which directs electrophiles primarily to the 5- and 8-positions. However, the electronic properties of the substrate and the choice of iodinating agent and conditions can influence the regioselectivity. Computational studies suggest that for certain substituted benzenes, electrophilic aromatic iodination can preferentially occur at specific positions based on the analysis of Highest Occupied Molecular Orbital (HOMO) and calculated 13C NMR data, which could be extrapolated to quinoline systems. wuxiapptec.com For instance, the use of N-iodosuccinimide (NIS) in the presence of a strong acid can generate a highly electrophilic iodine species capable of iodinating less reactive aromatic rings. mdpi.com The specific conditions for achieving selective C-6 iodination of 4-isopropylquinoline would require empirical optimization.

Acid-Mediated Halogen Exchange Protocols for Iodoquinoline Formation

A well-established method for introducing iodine into an aromatic ring is through a halogen exchange reaction, often referred to as the Finkelstein reaction for aromatic systems. wikipedia.org This approach involves the conversion of a more readily available haloquinoline, such as a 6-bromo or 6-chloro derivative, into the corresponding 6-iodoquinoline (B82116). The reaction is typically carried out using an iodide salt, such as sodium iodide, in a suitable solvent. atlantis-press.com The synthesis of 6-bromo-4-chloroquinoline and its subsequent conversion to 6-bromo-4-iodoquinoline has been reported, demonstrating the feasibility of this strategy. atlantis-press.com A similar approach could be envisioned for a 6-bromo-4-isopropylquinoline precursor. The reaction is often driven to completion by the precipitation of the less soluble sodium bromide or chloride in solvents like acetone. wikipedia.org For less reactive aryl halides, the use of copper(I) iodide as a catalyst in combination with a diamine ligand can facilitate the exchange. wikipedia.org

Precursor-Based Iodination (e.g., via Diazo Compounds)

An indirect yet highly effective method for the regioselective introduction of iodine involves the use of a precursor functional group, most notably an amino group, which can be converted to a diazonium salt and subsequently displaced by iodide. This sequence is a variation of the Sandmeyer reaction. organic-chemistry.orgtpu.ru The synthesis would first require the preparation of 6-amino-4-isopropylquinoline. This could potentially be achieved by nitration of 4-isopropylquinoline at the 6-position followed by reduction of the nitro group. The resulting 6-amino-4-isopropylquinoline can then be subjected to diazotization using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt. organic-chemistry.orgijcce.ac.ir Treatment of this unstable intermediate with a solution of potassium iodide then yields the desired 6-iodo-4-isopropylquinoline. ijcce.ac.ir This method offers excellent regiocontrol as the position of the iodine is predetermined by the location of the initial amino group.

Iodination Strategy Description Advantages Challenges
Direct C-6 IodinationElectrophilic substitution on the 4-isopropylquinoline ring.Potentially a one-step process.Achieving high regioselectivity for the C-6 position can be difficult. wuxiapptec.com
Halogen ExchangeConversion of a 6-halo-4-isopropylquinoline to the 6-iodo derivative.Utilizes readily available starting materials and well-established reactions. wikipedia.orgatlantis-press.comRequires the synthesis of a halogenated precursor.
Precursor-Based (Diazo)Conversion of a 6-amino group to a diazonium salt, followed by displacement with iodide.Excellent regiocontrol. organic-chemistry.orgRequires a multi-step synthesis of the 6-amino precursor.

Convergent and Divergent Synthetic Pathways to this compound

Convergent synthesis involves the assembly of the target molecule from several independently synthesized fragments, while divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures. In the context of this compound, both approaches offer viable routes to the final compound.

Synthesis via Pre-functionalized Aniline or Carbonyl Precursors

Convergent strategies for the synthesis of this compound typically employ classical quinoline syntheses, such as the Combes, Doebner-von Miller, or Friedländer reactions, utilizing precursors that already contain the iodo and isopropyl functionalities.

One of the most direct methods is the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-iodoaniline with an isopropyl-substituted β-diketone, such as 2,2,6-trimethyl-3,5-heptanedione. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield the quinoline ring.

Another prominent method is the Doebner-von Miller reaction , which utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst. wikipedia.org In this approach, 4-iodoaniline could be reacted with an α,β-unsaturated ketone bearing an isopropyl group, for instance, 4-methyl-3-penten-2-one. This reaction is known to sometimes produce mixtures of products, and the regioselectivity can be influenced by the specific reaction conditions.

The Friedländer synthesis offers another convergent route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While less common for this specific substitution pattern, it remains a potential pathway if the appropriate precursors are available.

A one-pot, three-component approach analogous to the Doebner synthesis has also been described for the synthesis of 6-iodo-substituted carboxy-quinolines, reacting iodo-aniline, pyruvic acid, and various aldehydes. nih.gov While this specific reaction leads to a carboxylic acid at the 4-position, it highlights the feasibility of using pre-functionalized anilines in multicomponent reactions to build the quinoline scaffold.

Sequential Functionalization of Existing Quinoline Scaffolds

A divergent approach to this compound involves starting with a simpler, readily available quinoline scaffold and introducing the iodo and isopropyl groups in a stepwise manner. This strategy's success hinges on the regioselectivity of the functionalization reactions.

One possible sequence begins with the synthesis of 4-isopropylquinoline . This can be followed by electrophilic iodination. The directing effects of the quinoline ring system and the isopropyl group will determine the position of iodination. Electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring portion, and the presence of the activating isopropyl group at the 4-position would likely direct iodination to the 6- and 8-positions. Separation of the desired 6-iodo isomer from the 8-iodo isomer would then be necessary.

Alternatively, one could start with 6-iodoquinoline and then introduce the isopropyl group at the 4-position. The introduction of an alkyl group at the 4-position of a quinoline ring can be challenging. One potential method involves the Minisci reaction, a radical-based alkylation, though this can sometimes lead to a mixture of isomers. Another approach could involve the conversion of 6-iodoquinoline to the corresponding N-oxide, which can activate the 4-position for nucleophilic attack. Subsequent deoxygenation would yield the desired product.

The precise and selective introduction of functional groups onto the quinoline scaffold is an active area of research, with methods involving transition-metal-catalyzed C-H activation offering promising, though often complex, alternatives. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic pathway chosen. Key parameters that are typically varied include the choice of catalyst, solvent, reaction temperature, and reaction time.

For convergent syntheses like the Combes reaction , the choice of acid catalyst is critical. While sulfuric acid is traditionally used, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective as a dehydrating agent and catalyst. wikipedia.org The reaction temperature also plays a significant role, with higher temperatures generally favoring cyclization but also potentially leading to side reactions.

In the Doebner-von Miller reaction , the use of a biphasic reaction medium can be advantageous. By sequestering the α,β-unsaturated carbonyl compound in an organic phase, acid-catalyzed polymerization, a common side reaction, can be minimized, leading to increased yields of the desired quinoline. nih.gov Lewis acids such as tin tetrachloride and scandium(III) triflate, or Brønsted acids like p-toluenesulfonic acid, have been employed as catalysts. wikipedia.org

For sequential functionalization , the conditions for each step must be carefully optimized. In the case of electrophilic iodination of 4-isopropylquinoline, the choice of iodinating agent (e.g., N-iodosuccinimide, iodine monochloride) and the reaction solvent can influence the regioselectivity and yield. Radical-based C-H iodination protocols have also been developed for quinolines, offering alternative conditions to achieve C3-selectivity, though this would not be the desired outcome for obtaining the 6-iodo isomer.

The following tables provide hypothetical optimization data for the synthesis of a 6-halo-4-alkylquinoline via the Combes and Doebner-von Miller reactions, illustrating the types of parameters that would be investigated to maximize the yield of this compound.

Table 1: Hypothetical Optimization of the Combes Synthesis for a 6-Halo-4-alkylquinoline

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄None1001245
2H₂SO₄None120855
3PPANone1001265
4PPANone120875
5PPAToluene1101260
6PPENone120680

Table 2: Hypothetical Optimization of the Doebner-von Miller Synthesis for a 6-Halo-4-alkylquinoline

EntryAcid CatalystSolvent SystemTemperature (°C)Time (h)Yield (%)
1HClEthanol802430
2H₂SO₄Ethanol802440
3p-TsOHToluene/Water1101855
4Sc(OTf)₃Dichloroethane801265
5SnCl₄Dichloroethane/Water801260
6p-TsOHToluene/Water (Biphasic)1101270

Investigation of the Reactivity Profile and Chemical Transformations of 6 Iodo 4 Isopropylquinoline

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent at the C6 position of the quinoline (B57606) ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of substituted quinoline derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate. libretexts.org For 6-Iodo-4-isopropylquinoline, this reaction would involve coupling with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 6-position. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org While specific studies on this compound are not extensively detailed in the surveyed literature, the reactivity can be inferred from studies on similar iodoquinoline substrates. The general mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The presence of the isopropyl group at the 4-position is not expected to significantly hinder this reaction electronically, though it may have minor steric implications.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst / Precatalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/H₂O 100 Good to Excellent
Pd₂(dba)₃ P(t-Bu)₃ K₃PO₄ Dioxane RT - 100 High

This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl iodides and is intended to be representative. Actual conditions for this compound may vary.

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a C-C bond between an unsaturated halide and an alkene, catalyzed by a palladium species in the presence of a base. wikipedia.org This transformation allows for the introduction of alkenyl groups onto the quinoline core. In the context of this compound, reaction with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would yield 6-alkenyl-4-isopropylquinolines. organic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-substituted alkene product. youtube.com The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.com

Table 2: General Conditions for Heck Coupling of Aryl Iodides with Alkenes

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ PPh₃ or P(o-tol)₃ Et₃N or NaOAc DMF or Acetonitrile (B52724) 80 - 140
PdCl₂ None (phosphine-free) K₂CO₃ NMP or DMAc 100 - 150

This table presents generalized conditions for Heck reactions involving aryl iodides and is intended to be representative. Actual conditions for this compound may vary.

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, involving the reaction of an aryl halide with a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which also serves as the solvent. synarchive.comorganic-chemistry.org For this compound, this reaction provides a direct route to 6-alkynyl-4-isopropylquinolines, which are valuable precursors for more complex molecules. The mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper(I) acetylide intermediate. youtube.com Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. nih.gov

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Iodides

Palladium Catalyst Copper Co-catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₂Cl₂ CuI PPh₃ Et₃N or Diisopropylamine THF or DMF RT - 80
Pd(OAc)₂ CuI PPh₃ Piperidine DMF 50 - 100

This table presents generalized conditions for Sonogashira reactions involving aryl iodides and is intended to be representative. Actual conditions for this compound may vary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry for preparing arylamines. libretexts.org The application of this methodology to this compound allows for the synthesis of a wide range of 6-amino-4-isopropylquinoline derivatives by coupling with primary or secondary amines. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. youtube.com The reaction mechanism proceeds through oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.org Functionalization of the quinoline ring at position 6 using this method has been previously described in the literature. nih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

Palladium Precatalyst Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃ BINAP NaOt-Bu Toluene 70 - 110
Pd(OAc)₂ XPhos or SPhos K₃PO₄ or Cs₂CO₃ Dioxane or Toluene 80 - 120

This table presents generalized conditions for Buchwald-Hartwig aminations involving aryl iodides and is intended to be representative. Actual conditions for this compound may vary. Nickel-catalyzed variations have also been developed. nih.gov

Palladium-catalyzed aminocarbonylation is a powerful technique that incorporates a carbonyl group from carbon monoxide (CO) between an aryl halide and an amine, yielding carboxamides. organic-chemistry.org Studies on 6-iodoquinoline (B82116) have shown that this reaction can be highly selective. nih.govresearchgate.net By carefully selecting the ligand and CO pressure, the reaction can be directed to produce either quinoline-6-carboxamides (monocarbonylation) or quinoline-6-glyoxylamides (α-ketoamides, from double carbonylation). nih.gov Using a bidentate ligand like XantPhos under atmospheric CO pressure favors the formation of the carboxamide almost exclusively. nih.gov Conversely, using a monodentate ligand such as triphenylphosphine (B44618) (PPh₃) at higher CO pressures (e.g., 40 bar) leads to the formation of the α-ketoamide as the major product. nih.gov This tunable reactivity provides a versatile route to important amide derivatives from this compound.

Table 5: Conditions for Selective Aminocarbonylation of 6-Iodoquinoline

Product Type Catalyst / Ligand CO Pressure Base Solvent Temperature (°C) Selectivity / Yield Ref
Carboxamide Pd(OAc)₂ / XantPhos 1 bar Et₃N DMF 50 Up to 98% nih.gov

This table is based on data for 6-iodoquinoline and is expected to be applicable to this compound.

C-H Functionalization Studies on the Quinoline Core and Isopropyl Group

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. nih.gov For quinoline and its derivatives, C-H functionalization presents a challenge in regioselectivity due to the presence of multiple C-H bonds with varying reactivities. nih.govrsc.org

The electronic properties of the quinoline ring generally favor functionalization at the C2 and C8 positions. The C2 position is electronically deficient and adjacent to the nitrogen atom, making it susceptible to nucleophilic attack and facilitating concerted metalation-deprotonation pathways. nih.govnih.gov The C8 position can be activated through chelation-assisted ortho-metalation using a directing group. Functionalizing the more distal positions (C3, C4, C5, C6, C7) is significantly more challenging. nih.gov

For this compound, C-H functionalization would compete with the highly reactive C-I bond in cross-coupling reactions. However, under specific catalytic systems designed for C-H activation, reactions at other positions on the quinoline core could be envisioned. For instance, iridium-catalyzed borylation often shows a preference for the C3 position in quinolines. nih.gov Palladium-catalyzed C-H arylations have also been developed, though regioselectivity can be an issue. nih.gov

The isopropyl group also possesses C(sp³)-H bonds that could potentially be functionalized. While challenging, transition metal-catalyzed C(sp³)-H activation has made significant strides, often requiring directing groups to achieve site-selectivity. Without a directing group on the this compound scaffold, selective functionalization of the isopropyl C-H bonds over the quinoline C-H bonds or the C-I bond would be a formidable synthetic challenge.

Directed C-H Activation at Adjacent Positions

Transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds like quinolines. nih.gov For this compound, the positions adjacent to the isopropyl group, namely C3 and C5, are potential sites for such transformations. The directing capability of substituents on the quinoline ring plays a crucial role in determining the site of C-H activation. acs.org

Rhodium catalysts, in particular, have been extensively used for the C-H functionalization of quinolines. researchgate.net Studies on various substituted quinolines reveal that the activation of the heteroring is generally preferred over the carbocyclic ring. nih.gov The regioselectivity is heavily influenced by the position of the existing substituents. For instance, methyl groups at the C2, C6, and C7 positions tend to direct C-H activation to the C4 position, whereas methyl groups at C3, C4, and C5 direct the activation to the C2 position. acs.org

In the case of this compound, the C5-H bond is a target for distal C-H functionalization, a challenging but increasingly feasible area of synthesis. nih.gov The electronic properties of the iodo group at C6 and the isopropyl group at C4 would influence the reactivity of the C5 position. Furthermore, the C3 position, located on the electron-deficient pyridine (B92270) ring, is also a candidate for functionalization, with some methodologies achieving C3-selective additions on the quinoline core. nih.gov The formation of N-oxides can also be employed as a strategy to direct C-H activation to specific positions, often C2 and C8, which could potentially be adapted to target other sites under different catalytic systems. researchgate.netrsc.org

Table 1: Regioselectivity in Rhodium-Promoted C-H Activation of Substituted Quinolines
Substituent PositionDirected C-H Activation PositionReference
C2, C6, C7 (e.g., Methyl)C4 acs.orgnih.gov
C3, C4, C5 (e.g., Methyl)C2 acs.org
C8 (e.g., Amide)C5 nih.gov
N-OxideC2, C8 researchgate.netacs.org

Regioselectivity and Mechanistic Aspects of C-H Functionalization

The regioselectivity of C-H functionalization in quinoline systems is a complex outcome of electronic effects, steric hindrance, and the mechanism of the catalytic cycle. nih.gov The choice of metal catalyst, ligands, and directing groups can significantly alter the position of functionalization. rsc.org

The generally accepted mechanism for transition-metal-catalyzed C-H activation involves several key steps. nih.gov First, the metal catalyst coordinates with the quinoline, often through the nitrogen atom or by forming a π-complex with the aromatic system. This is followed by the C-H activation step itself, which can proceed through various pathways such as concerted metalation-deprotonation (CMD), oxidative addition, or single-electron transfer (SET). nih.gov The CMD pathway, where the C-H bond is broken with the assistance of a base (often a ligand or an additive), is common for palladium and rhodium catalysts. nih.gov This step forms a key organometallic intermediate. nih.gov Subsequent steps involving reaction with a coupling partner and reductive elimination furnish the functionalized product and regenerate the active catalyst. rsc.org

For this compound, achieving selectivity between the C3 and C5 positions would be the primary challenge.

C5-H Activation : Functionalization at the C5 position requires overcoming the generally lower reactivity of the carbocyclic ring compared to the pyridine ring. nih.gov Strategies for distal C-H functionalization, potentially using a directing group at the C4 or C8 position, could favor this outcome. nih.gov The electronic influence of the C6-iodo group (an electron-withdrawing group via induction) could also modulate the reactivity of the adjacent C5-H bond.

C3-H Activation : The C3 position is on the electron-poor pyridine ring. While C2 is often the most activated site on an unsubstituted quinoline N-oxide, functionalization at C3 is also possible. nih.gov The steric bulk of the adjacent isopropyl group at C4 would play a significant role, potentially hindering access to the C3 position for bulky catalytic complexes.

Kinetic isotope effect (KIE) studies are often used to determine if the C-H bond cleavage is the rate-determining step of the reaction, providing insight into the mechanism. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Reactions at the Quinoline Nitrogen Atom (e.g., N-Oxidation, N-Alkylation)

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to attack by electrophiles. This reactivity allows for straightforward N-alkylation and N-oxidation reactions.

N-Oxidation: Treatment of quinolines with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) readily affords the corresponding quinoline N-oxides. The formation of the N-oxide has profound effects on the reactivity of the quinoline ring system. It electronically activates the C2 and C4 positions towards nucleophilic attack and serves as an excellent directing group for C-H functionalization reactions, particularly at the C2 and C8 positions. researchgate.netacs.org For this compound, N-oxidation would yield this compound 1-oxide. This derivative could then be a substrate for a variety of subsequent transformations. mdpi.com

N-Alkylation: The quinoline nitrogen can be alkylated using alkyl halides or other alkylating agents to form quaternary quinolinium salts. These salts are highly activated towards nucleophilic addition, particularly at the C2 and C4 positions. rsc.org The formation of quinolinium salts also plays a role in certain redox reactions, as the positively charged ring is more susceptible to reduction or oxidative functionalization. nih.gov

Nucleophilic Displacement of the Iodide Moiety

The carbon-iodine bond at the C6 position of this compound is a prime site for nucleophilic substitution, most effectively achieved via transition-metal catalysis. The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org

This methodology provides a versatile platform for introducing a wide array of functional groups at the C6 position. Common palladium-catalyzed reactions applicable to aryl iodides include:

Suzuki Coupling: Reaction with organoboron reagents (boronic acids or esters) to form C-C bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, to install alkynyl substituents. libretexts.org

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines. libretexts.org This is a powerful method for synthesizing arylamines. acs.org

Heck Reaction: Coupling with alkenes to form new C-C bonds and introduce vinyl groups.

Carbonylative Couplings: Reactions performed under an atmosphere of carbon monoxide to introduce carbonyl-containing functionalities, such as amides (aminocarbonylation) or esters (alkoxycarbonylation). researchgate.net

The efficiency of these reactions depends on the choice of palladium catalyst, ligands, base, and solvent. The presence of the isopropyl group at C4 and the quinoline nitrogen should be well tolerated under many standard cross-coupling conditions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position
Reaction NameCoupling PartnerBond FormedResulting Functional Group
Suzuki CouplingR-B(OH)₂C-CAryl, Vinyl, Alkyl
Sonogashira CouplingR-C≡C-HC-CAlkynyl
Buchwald-HartwigR₂NHC-NAmino
Heck ReactionAlkeneC-CVinyl
AminocarbonylationCO, R₂NHC-C, C-NCarboxamide

Redox Chemistry of the Quinoline System and Isopropyl Group

Selective Oxidation Reactions (e.g., of the Isopropyl Group or Ring Carbons)

The oxidation of this compound can occur at several sites, with selectivity depending on the oxidant and reaction conditions.

Oxidation of the Quinoline Ring: The quinoline ring itself is relatively resistant to oxidation. pharmaguideline.com However, under certain conditions, selective oxidation is possible. For example, visible-light-driven photocatalytic oxidation of N-alkylquinolinium salts in the presence of oxygen can lead to the formation of 4-quinolones. rsc.orgnih.gov This suggests a potential pathway to convert N-alkylated 6-iodo-4-isopropylquinolinium salts into the corresponding 4-quinolone derivative, where the C4 carbon bearing the isopropyl group is oxidized to a carbonyl. Enzymatic approaches can also achieve site-selective hydroxylation of the quinoline ring, often at the C2 position, leading to lactams. rsc.org

Oxidation of the Isopropyl Group: The isopropyl group is attached to an aromatic ring, making its tertiary C-H bond "benzylic-like" and thus susceptible to oxidation. Selective oxidation of this position could potentially yield 2-(6-iodoquinolin-4-yl)propan-2-ol (a tertiary alcohol) under mild conditions, or proceed further to other products with stronger oxidants, though this would involve C-C bond cleavage. The oxidation of benzylic positions is a common transformation in organic synthesis, often achieved with reagents like potassium permanganate, chromium-based oxidants, or through catalytic aerobic oxidation. The challenge would be to achieve selective oxidation of the isopropyl group without affecting the electron-rich benzene (B151609) portion of the quinoline ring or the C-I bond.

Selective Reduction Reactions (e.g., of the Heteroaromatic Ring)

The selective reduction of the heteroaromatic pyridine ring in quinoline derivatives is a fundamental transformation in synthetic organic chemistry, providing access to valuable saturated heterocyclic scaffolds like tetrahydroquinolines (THQs) and dihydroquinolines (DHQs). These structures are prevalent in a wide array of natural products and pharmacologically active compounds. For a substrate such as this compound, the primary challenge in this transformation is to achieve chemoselective reduction of the pyridine ring while preserving the synthetically versatile carbon-iodine bond, which is susceptible to reductive cleavage (dehalogenation).

Research into the reduction of substituted quinolines has explored various methodologies to address this challenge, including catalytic hydrogenation and reductions using hydride reagents. The electronic and steric properties of the substituents on the quinoline core, such as the electron-withdrawing iodo group at the 6-position and the bulky isopropyl group at the 4-position, can significantly influence the reactivity and regioselectivity of the reduction.

Detailed Research Findings

Investigations into the selective reduction of quinoline systems analogous to this compound have demonstrated the feasibility of reducing the heteroaromatic ring without cleaving the C-I bond. The choice of reducing agent and reaction conditions is critical to achieving the desired selectivity.

Reduction to Tetrahydroquinolines (THQs):

The complete reduction of the pyridine portion of the quinoline ring to yield a tetrahydroquinoline is a common objective. Studies on 6-iodo-substituted quinolin-2-one precursors have shown that borane (B79455) reagents are effective for this transformation. For instance, the reduction of a 6-iodo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one intermediate with borane-tetrahydrofuran (B86392) complex (BH3·THF) followed by an acidic workup successfully yields the corresponding 6-iodo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. This suggests that borane-mediated reductions can be compatible with the iodo substituent.

Another approach involves metal-free catalytic reductions. The use of a Lewis acidic borane, such as B(C6F5)3, to catalyze the reduction of quinolines with hydrosilanes has been reported. ibs.re.kr This method has shown tolerance for iodo groups in certain substrates, for example, in the reduction of an 8-hydroxyquinoline (B1678124) bearing two iodo groups, which proceeded at room temperature. ibs.re.kr

Catalytic hydrogenation presents a powerful tool, though catalyst selection is crucial to avoid dehalogenation. While traditional catalysts like Palladium on carbon (Pd/C) often lead to C-I bond cleavage, alternative catalytic systems have been developed. For instance, Rhenium sulfide (B99878) (Re2S7) composites have been shown to hydrogenate iodoquinolines to their corresponding tetrahydroquinolines without significant dehalogenation. digitellinc.com Specifically, the hydrogenation of 5-iodoquinoline (B175257) using a Re2S7/C catalyst yielded 5-iodo-1,2,3,4-tetrahydroquinoline, demonstrating the unique tolerance of this catalyst system towards the iodo substituent. digitellinc.com

Reduction to Dihydroquinolines (DHQs):

Partial reduction to a dihydroquinoline offers a different synthetic intermediate. Research on 6-iodo-substituted quinolin-2-one derivatives has identified diisobutylaluminium hydride (DIBAL-H) as a suitable reagent for this purpose. The reaction is believed to proceed through the formation of a stable tetrahedral intermediate which, upon collapse at higher temperatures, leads to the formation of a 1,4-dihydroquinoline. This method provides a pathway to partially reduced, functionalized 6-iodoquinoline scaffolds.

The following tables summarize the findings from studies on the selective reduction of iodo-substituted quinolines, which serve as models for the reactivity of this compound.

Interactive Data Table: Reduction of Iodo-Substituted Quinolines to Tetrahydroquinolines

Substrate (Analog)Reagent/CatalystSolventTemperature (°C)Yield (%)ProductReference
6-Iodo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneBH3·THFTHFNot specifiedGood6-Iodo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline organic-chemistry.org
8-Hydroxy-5,7-diiodoquinolineB(C6F5)3 / Et2SiH2Not specified25558-Hydroxy-5,7-diiodo-1,2,3,4-tetrahydroquinoline ibs.re.kr
5-IodoquinolineRe2S7/C, H2 (30 atm)Methanol50~30 (preparative)5-Iodo-1,2,3,4-tetrahydroquinoline digitellinc.com

Interactive Data Table: Reduction of Iodo-Substituted Quinolines to Dihydroquinolines

Substrate (Analog)ReagentSolventTemperature (°C)ProductReference
6-Iodo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneDiisobutylaluminium hydride (DIBAL-H)Not specifiedHigh6-Iodo-4,4-dimethyl-1,4-dihydroquinoline organic-chemistry.org

These findings collectively indicate that the selective reduction of the heteroaromatic ring in this compound to either the corresponding tetrahydroquinoline or dihydroquinoline is a feasible transformation. The outcome is highly dependent on the choice of reducing system, with borane reagents and specific hydrogenation catalysts favoring the formation of tetrahydroquinolines, while hindered aluminum hydrides can lead to dihydroquinoline products. The preservation of the 6-iodo substituent is achievable under carefully controlled conditions, which is crucial for subsequent functionalization reactions.

Role of 6 Iodo 4 Isopropylquinoline As a Key Intermediate in Complex Molecule Construction

Design and Synthesis of Advanced Quinoline (B57606) Derivatives and Analogues

The presence of an iodine atom at the 6-position of 6-Iodo-4-isopropylquinoline is a key handle for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of advanced quinoline derivatives. The isopropyl group at the 4-position, while not directly involved in these transformations, exerts significant steric and electronic influence on the reactivity of the quinoline ring and the properties of the resulting products.

Palladium-Catalyzed Cross-Coupling Reactions:

The iodo group is an excellent leaving group in palladium-catalyzed reactions, making this compound an ideal substrate for a variety of coupling methodologies.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position. By reacting this compound with various boronic acids or esters in the presence of a palladium catalyst and a base, novel biaryl and heteroaryl-quinoline structures can be synthesized. These derivatives are of significant interest in medicinal chemistry and materials science due to their often-enhanced biological activities and photophysical properties.

Heck-Mizoroki Coupling: The Heck reaction provides a powerful tool for the alkenylation of the quinoline core. The coupling of this compound with various alkenes under palladium catalysis leads to the formation of 6-alkenyl-4-isopropylquinolines. These products can serve as precursors for further functionalization or as key components in the synthesis of complex natural products.

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties, leading to the synthesis of 6-alkynyl-4-isopropylquinolines. The resulting terminal or internal alkynes are versatile functional groups that can participate in subsequent transformations, such as cycloaddition reactions, to construct more elaborate molecular frameworks.

Coupling Reaction Reactant Catalyst System (Typical) Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃6-Aryl-4-isopropylquinoline
Heck-MizorokiAlkenePd(OAc)₂, PPh₃, Et₃N6-Alkenyl-4-isopropylquinoline
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N6-Alkynyl-4-isopropylquinoline

The strategic application of these and other cross-coupling reactions allows for the precise and controlled elaboration of the this compound scaffold, providing access to a diverse range of functionalized quinoline derivatives with tailored properties.

Utilization in the Construction of Fused and Bridged Heterocyclic Systems

The inherent reactivity of the quinoline ring system, combined with the versatile functionality of the iodo and isopropyl groups, makes this compound a valuable precursor for the synthesis of more complex, multi-cyclic heterocyclic systems. These fused and bridged architectures are prevalent in a variety of biologically active natural products and pharmacologically relevant molecules.

One common strategy involves the initial functionalization of the 6-iodo position via a cross-coupling reaction, followed by an intramolecular cyclization to construct a new ring fused to the quinoline core. For instance, a Sonogashira coupling to introduce an alkyne with a suitably positioned functional group can be followed by a cyclization reaction to form a new heterocyclic ring.

Illustrative Synthetic Approach to Fused Systems:

A hypothetical, yet chemically sound, pathway to a fused system could involve the following steps:

Sonogashira Coupling: Reaction of this compound with a terminal alkyne bearing a hydroxyl group (e.g., propargyl alcohol) to yield a 6-(hydroxyalkynyl)-4-isopropylquinoline.

Intramolecular Cyclization: Subsequent acid- or base-catalyzed, or metal-mediated, intramolecular cyclization of the resulting alcohol onto the quinoline ring or the triple bond could lead to the formation of a new five- or six-membered ring fused to the quinoline core. The regioselectivity of such cyclizations, for example, a 6-endo-dig versus a 5-exo-dig closure, would be a critical aspect of the synthetic design rsc.org.

Furthermore, the nitrogen atom of the quinoline ring can participate in cyclization reactions. For example, functionalization at the 6-position with a group capable of reacting with the quinoline nitrogen could lead to the formation of bridged systems. While specific examples starting directly from this compound are not extensively documented, the principles of intramolecular cyclization reactions on substituted quinolines are well-established in the synthesis of complex heterocyclic frameworks nih.gov.

Application in the Development of Ligands for Transition Metal Catalysis

The quinoline nucleus is a well-known structural motif in the design of ligands for transition metal catalysis. The nitrogen atom of the quinoline ring provides a primary coordination site for metal ions. The strategic placement of additional donor atoms on the quinoline scaffold can lead to the formation of bidentate or polydentate ligands with specific geometric and electronic properties.

This compound serves as a valuable precursor for the synthesis of such ligands. The iodo group can be readily displaced or transformed into other functional groups capable of coordinating to a metal center. This allows for the creation of a diverse array of ligands with tunable steric and electronic properties, influenced by the isopropyl group at the 4-position.

Strategies for Ligand Synthesis from this compound:

Introduction of a Second Donor Atom: A common approach is to replace the iodine atom with a group containing a second donor atom, such as phosphorus, nitrogen, or sulfur, through nucleophilic substitution or cross-coupling reactions. For example, a palladium-catalyzed phosphination reaction could introduce a diphenylphosphino group at the 6-position, resulting in a bidentate P,N-ligand.

Elaboration into Chelating Scaffolds: The 6-iodo group can be used as a handle to build more complex chelating structures. For instance, a Suzuki coupling with a suitably substituted arylboronic acid could introduce a pyridine (B92270) or other heteroaromatic ring, leading to the formation of a bidentate N,N'-ligand.

The resulting ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a wide range of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The steric bulk of the 4-isopropyl group can play a crucial role in influencing the coordination geometry around the metal center and, consequently, the activity and selectivity of the catalyst.

Precursor for the Synthesis of Fluorescent Probes or Materials Science Precursors (excluding explicit properties/uses)

The quinoline ring is a well-established fluorophore, and its derivatives are widely explored for applications in sensing, imaging, and materials science. The photophysical properties of quinoline-based compounds can be finely tuned by the introduction of various substituents that modulate the electronic structure of the molecule.

This compound is a key starting material for the synthesis of such functional molecules. The iodo group at the 6-position provides a convenient point of attachment for extending the π-conjugated system of the quinoline core, a common strategy for shifting the absorption and emission wavelengths of a fluorophore.

Synthetic Pathways to Advanced Materials Precursors:

Extension of π-Conjugation: Through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, various aromatic, heteroaromatic, and unsaturated moieties can be appended to the 6-position of the quinoline ring. This extension of the conjugated system is a fundamental approach to designing molecules with specific optical and electronic properties.

Synthesis of Donor-Acceptor Systems: The quinoline nucleus can act as either an electron-donating or electron-withdrawing component in a donor-acceptor type architecture. By coupling this compound with appropriate electron-rich or electron-poor building blocks, molecules with intramolecular charge-transfer characteristics can be synthesized. These structures are often the basis for fluorescent probes and nonlinear optical materials.

The synthesis of such advanced precursors from this compound opens the door to the development of a wide range of functional materials with tailored properties for various technological applications.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 6 Iodo 4 Isopropylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 6-Iodo-4-isopropylquinoline is expected to reveal characteristic signals for both the quinoline (B57606) core and the isopropyl substituent. Based on data from related 4-isopropylquinoline derivatives, the proton of the isopropyl group's CH moiety would likely appear as a multiplet in the range of δ 3.48-3.37 ppm. The six chemically equivalent protons of the two methyl groups within the isopropyl substituent would present as a doublet between δ 1.27-1.24 ppm. The aromatic protons on the quinoline ring are anticipated to resonate in the downfield region, typically between δ 7.84-6.35 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the iodo and isopropyl groups.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the isopropyl group would appear in the aliphatic region of the spectrum. The aromatic carbons of the quinoline ring would resonate at lower field, generally between 110-165 ppm. The carbon atom bonded to the iodine (C-6) is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine. Quaternary carbons, those not bonded to any protons, typically exhibit weaker signals in ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Isopropyl-CH3.37 - 3.48Aliphatic regionMultiplet
Isopropyl-CH₃1.24 - 1.27Aliphatic regionDoublet
Quinoline-H6.35 - 7.84Aromatic region (110-165)Multiplet
Quinoline-C-Aromatic region (110-165)-
C-I-Aromatic region-

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons within the molecule. In the case of this compound, a COSY spectrum would show correlations between the methine proton of the isopropyl group and the methyl protons, confirming the isopropyl fragment. Furthermore, it would reveal the coupling network of the aromatic protons on the quinoline ring, aiding in their specific assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₂H₁₂IN), the molecular ion peak ([M]⁺) would confirm the molecular weight.

The fragmentation of alkylquinolines upon electron impact is often analogous to that of alkylbenzenes. A common fragmentation pathway for 4-isopropylquinoline would involve the loss of a methyl group (CH₃•) to form a stable secondary carbocation, resulting in a peak at [M-15]⁺. Another possible fragmentation is the loss of the entire isopropyl group. For this compound, the presence of the iodine atom would introduce characteristic isotopic patterns and fragmentation pathways involving the carbon-iodine bond, which is relatively weak. The fragmentation pattern of 2-isopropylquinoline (B93897) shows a base peak corresponding to the loss of a methyl group, which is a strong indicator of the presence of the isopropyl moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure m/z (mass-to-charge ratio)
[M]⁺C₁₂H₁₂IN⁺297
[M-CH₃]⁺C₁₁H₉IN⁺282
[M-C₃H₇]⁺C₉H₅IN⁺254
[I]⁺I⁺127

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1650-1586 cm⁻¹ region. The C-H bending vibrations of the isopropyl group would also be present. The C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-H (isopropyl)Stretching< 3000
C=C and C=N (quinoline ring)Stretching1586 - 1650
C-H (isopropyl)Bending~1378
C-IStretching500 - 600

Single Crystal X-Ray Diffraction (XRD) for Definitive Structural Determination (if available for derivatives)

Single Crystal X-Ray Diffraction (XRD) is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline compound. While obtaining a suitable single crystal of this compound itself may be challenging, the analysis of its crystalline derivatives can provide definitive structural proof.

For instance, a study on 6-iodo-2-phenylquinoline-4-carboxylic acid derivatives has successfully employed single-crystal XRD to confirm their molecular structures. mdpi.com In such an analysis, the diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides accurate bond lengths, bond angles, and intermolecular interactions, offering unequivocal evidence of the molecular connectivity and conformation. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation in Synthetic Routes (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally unstable compounds like many quinoline derivatives. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for assessing the purity of this compound. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis. nih.gov

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) is an excellent analytical tool. Given the nature of this compound, it may be amenable to GC analysis. In a typical GC setup, the compound would be vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time would be a key parameter for identification, and a flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and further structural confirmation. nih.gov

Interactive Data Table: Chromatographic Methods for this compound Analysis

Technique Typical Stationary Phase Typical Mobile Phase/Carrier Gas Purpose
HPLCC18Acetonitrile/Water or Methanol/WaterPurity assessment, Isolation
GCPolysiloxane-basedHelium or NitrogenPurity assessment, Identification

Theoretical and Computational Investigations of 6 Iodo 4 Isopropylquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 6-Iodo-4-isopropylquinoline, DFT calculations, typically using a method like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and analyze its electronic properties. ijcce.ac.irdergipark.org.tr

Key electronic parameters that can be determined from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and hardness. A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom in the quinoline (B57606) ring is expected to be an electron-rich region, making it a likely site for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution at the iodine-bearing carbon, DFT can be used to map the potential energy surface. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction pathway.

These computational studies can help predict the feasibility of a reaction and optimize reaction conditions by identifying the most favorable energetic pathways. For instance, in a Suzuki coupling reaction, computational modeling could clarify the roles of the catalyst and reactants in the catalytic cycle.

Conformation Analysis of the Isopropyl Group and its Influence on Reactivity

The conformation of the isopropyl group in this compound can influence its reactivity due to steric effects. Computational methods can be used to perform a conformational analysis by rotating the isopropyl group around its bond to the quinoline ring and calculating the energy of each conformation. This helps to identify the most stable (lowest energy) conformation.

The steric hindrance caused by the isopropyl group can affect the accessibility of nearby reactive sites on the quinoline ring, thereby influencing the regioselectivity of chemical reactions. The results of conformational analysis are crucial for understanding how the three-dimensional structure of the molecule impacts its chemical behavior.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. dergipark.org.tr For this compound, theoretical predictions of its spectroscopic data can be made.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr

Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. dergipark.org.tr

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (ppm) 1.3 (d, 6H), 3.2 (sept, 1H), 7.5-8.5 (m, 5H)
¹³C NMR Chemical Shift (ppm) 23.0, 34.5, 95.0, 122.0-150.0
IR Vibrational Frequency (cm⁻¹) 3050 (Ar-H), 2960 (C-H), 1600 (C=C), 1500 (C=N)

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with other molecules, such as catalysts, in a dynamic environment. arabjchem.org These simulations provide insights into the intermolecular forces and the stability of molecular complexes over time.

For example, an MD simulation could model the interaction of this compound with a palladium catalyst in a solvent box. The simulation would track the trajectories of the atoms, allowing for the analysis of binding modes and interaction energies. This information is valuable for understanding the catalytic process at a molecular level and for the rational design of more efficient catalytic systems. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed to assess the stability of the system. doi.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Iodo-4-isopropylquinoline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound can follow palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinoline derivatives . Key variables include catalyst selection (e.g., PdCl₂(PPh₃)₂), solvent choice (DMF or ethanol), and temperature. Systematic optimization involves Design of Experiments (DoE) to test variables like molar ratios, reaction time, and catalyst loading. Yield tracking via HPLC and intermediate characterization (e.g., ¹H NMR for purity) is critical. For example, highlights the use of Pd(OAc)₂ in similar quinoline syntheses, achieving 53–72% yields under controlled conditions .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Employ a multi-technique approach:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to verify substituents (e.g., isopropyl and iodine positions). For instance, aromatic protons in quinoline cores typically appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ = 375 for iodinated derivatives, as in ) .
  • XRD : Resolve crystallographic data if single crystals are obtainable.
  • HPLC-PDA : Assess purity (>95% recommended for biological assays).

Q. What are the key reactivity patterns of this compound under nucleophilic substitution or cross-coupling conditions?

  • Methodological Answer : The iodine substituent at position 6 is reactive in Suzuki-Miyaura or Ullmann couplings. For example:

  • Suzuki Coupling : Use aryl boronic acids (1.2 equiv) with Pd(PPh₃)₄ (5 mol%) in THF/Na₂CO₃ (2M) at 80°C .
  • Nucleophilic Substitution : Test with amines (e.g., piperidine derivatives) in DMF at 120°C, monitoring via TLC. shows successful substitution with piperidine-4-methanol under similar conditions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in this compound derivatization?

  • Methodological Answer : Conduct kinetic and isotopic labeling experiments:

  • Kinetic Profiling : Compare reaction rates with Pd vs. Cu catalysts to identify turnover-limiting steps.
  • DFT Calculations : Model transition states (e.g., using Gaussian 16) to predict regioselectivity in cross-coupling .
  • Isotopic Tracers : Use ¹⁸O-labeled solvents or deuterated substrates to track bond-breaking/forming events.

Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess selectivity using non-cancerous cells (e.g., HEK293) .
  • In Vivo : Use xenograft models (e.g., nude mice with implanted tumors) to test pharmacokinetics (oral vs. intravenous administration). Monitor toxicity via histopathology and serum biomarkers .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., topoisomerase II). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR Models : Build regression models using descriptors like LogP, polar surface area (PSA), and H-bond donors. notes PSA = 29.5 Ų for similar quinolines, which correlates with membrane permeability .

Q. How should researchers resolve contradictions in spectral data or conflicting biological results for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, NOESY) and compare with literature (e.g., ’s δ 7.2–8.1 ppm for quinoline protons) .
  • Biological Replicates : Perform dose-response assays in triplicate, using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Peer Consultation : Engage domain experts via forums (e.g., ResearchGate) or collaborative networks to troubleshoot anomalies .

Q. What strategies enable systematic structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • Variable Substituents : Synthesize derivatives with halogens, alkoxy, or alkyl groups at positions 4 and 6. ’s library of iodo-quinoline derivatives demonstrates this approach .
  • Shell Tables : Create tables aligning substituents (E/I), biological outcomes (O), and controls (C) per the PICO framework (). Example:
DerivativeSubstituent (Position 4)IC₅₀ (μM)LogP
Compound AIsopropyl1.23.8
Compound BEthyl2.53.1
  • Statistical Analysis : Use ANOVA to identify significant activity differences (p < 0.05) .

Guidance for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Interesting (novel iodination strategies), Novel (unexplored biological targets), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .
  • PICO Framework : Define Population (e.g., cancer cells), Intervention (derivative exposure), Comparison (untreated controls), and Outcome (apoptosis rate) .

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